molecular formula C8H6FNO B1180202 Negishi virus envelope glycoprotein CAS No. 134088-85-0

Negishi virus envelope glycoprotein

カタログ番号: B1180202
CAS番号: 134088-85-0
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Negishi virus envelope glycoprotein, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNO. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Structural Characteristics

The envelope glycoprotein of Negishi virus is structurally similar to that of other flaviviruses, particularly the louping ill virus. Studies have shown that the nucleotide and amino acid sequences of the Negishi virus envelope glycoprotein exhibit over 95% identity with those of louping ill virus strains . This high degree of homology suggests that insights gained from studying the louping ill virus may be applicable to understanding Negishi virus as well.

Immunological Applications

1. Vaccine Development
The envelope glycoprotein is a primary target for vaccine development against flavivirus infections. Research indicates that specific epitopes within the glycoprotein can induce neutralizing antibodies, which are crucial for protective immunity . For instance, studies have identified critical residues on the glycoprotein that are involved in eliciting immune responses, making them potential targets for vaccine formulation.

2. Monoclonal Antibodies
Monoclonal antibodies targeting the this compound have been developed and characterized. These antibodies can be used in diagnostic assays and therapeutic interventions. For example, monoclonal antibodies specific to the envelope protein can facilitate the identification of infected individuals through serological tests . Furthermore, these antibodies can be employed in passive immunization strategies to provide immediate protection against viral infections.

3. Understanding Antibody-Dependent Enhancement
Research into the Negishi virus has highlighted the phenomenon of antibody-dependent enhancement (ADE), where pre-existing antibodies facilitate viral entry into cells, potentially worsening disease outcomes. Understanding how different epitopes on the envelope glycoprotein contribute to ADE is critical for developing safe vaccines and therapeutics .

Therapeutic Applications

The multifunctional nature of the envelope glycoprotein suggests several therapeutic applications:

  • Viral Entry Inhibition : By targeting specific regions of the envelope glycoprotein with small molecules or peptides, it may be possible to inhibit viral entry into host cells. This approach could lead to novel antiviral therapies against Negishi virus and related flaviviruses.
  • Diagnostic Tools : The high specificity of monoclonal antibodies against the envelope glycoprotein allows for their use in developing diagnostic kits that can differentiate between various flavivirus infections, aiding in public health responses .

Case Studies

Several case studies have illustrated the applications of this compound:

StudyFindingsApplications
Nucleotide Sequencing Study (1992)Demonstrated close homology between Negishi and louping ill virusesProvided insights for vaccine development targeting conserved epitopes
Monoclonal Antibody Characterization (2024)Identified specific antibodies that neutralize Negishi virusUseful for diagnostics and potential therapeutic applications
Antibody-Dependent Enhancement Research (2023)Explored how certain antibodies increase susceptibility to infectionCritical for vaccine safety assessments

特性

CAS番号

134088-85-0

分子式

C8H6FNO

分子量

0

同義語

Negishi virus envelope glycoprotein

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。